N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a sulfonyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the indole core using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated indole with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-ol derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the indole core may interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyltryptophan
- N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
Uniqueness
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the piperidine moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer unique binding properties and biological activities.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-28-23-15-14-22(20-8-6-9-21(24(20)23)26(28)31)27-25(30)18-10-12-19(13-11-18)34(32,33)29-16-5-4-7-17(29)2/h6,8-15,17H,3-5,7,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGSHRXZZAQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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